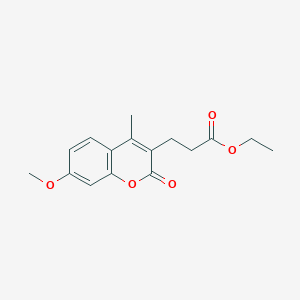
ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a chemical compound with the molecular formula C18H20O7 . It has an average mass of 348.347 Da and a monoisotopic mass of 348.120911 Da .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a chromen-3-yl group, a propanoate group, and a methoxy group . Further structural analysis would require more specific data or crystallographic studies .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 494.0±45.0 °C at 760 mmHg, and a flash point of 217.3±28.8 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds . Its water solubility at 25 deg C is estimated to be 28.32 mg/L .Scientific Research Applications
Synthetic Methodologies and Compound Formation
- Reaction with S-methylisothiosemicarbazide hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been found to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. This synthesis occurs upon refluxing in pyridine or ethanol, yielding products in moderate to high yields, demonstrating the versatility of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate in heterocyclic compound synthesis (Vetyugova et al., 2018).
Antimicrobial Activity
- Synthesis and antimicrobial activity of substituted anilines : A study reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines from ethyl 2-cyanoacetate, showcasing a facile one-pot synthetic method. Some of these compounds demonstrated significant antibacterial and antifungal activity, highlighting the potential of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate derivatives in developing new antimicrobial agents (Banoji et al., 2022).
Crown Ethers Synthesis
- Synthesis of novel crown ethers : Research involving the synthesis of 3-phenyl chromenone-crown ethers from ethyl 3-oxo-2-phenylpropanoate and related compounds has led to the development of crown ethers with potential applications in cation binding and fluorescence spectroscopy. This work illustrates the utility of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate in the creation of functional molecules with specific chemical properties (Bulut & Erk, 2001).
Biodegradation Studies
- Biodegradation of gasoline oxygenates : A study focusing on the degradation of various gasoline oxygenates by propane-oxidizing bacteria showcases the broader chemical applicability of related compounds. While not directly related to ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, this research highlights the environmental relevance of studying compound interactions and degradation pathways, contributing to understanding the environmental fate of chemical compounds (Steffan et al., 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-20-15(17)8-7-13-10(2)12-6-5-11(19-3)9-14(12)21-16(13)18/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUQJIVMVIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)
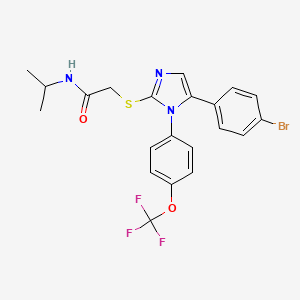
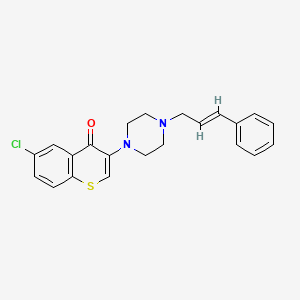
![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
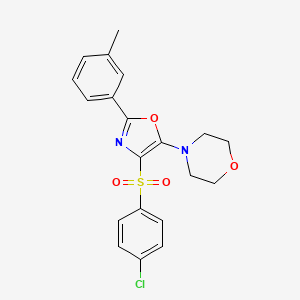
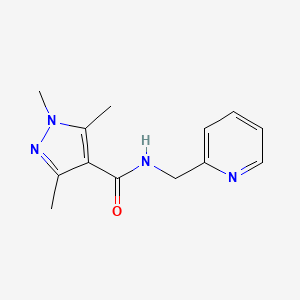
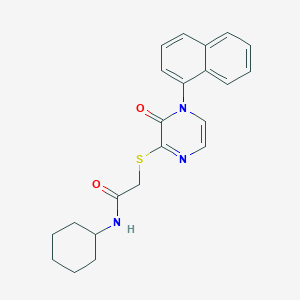
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)
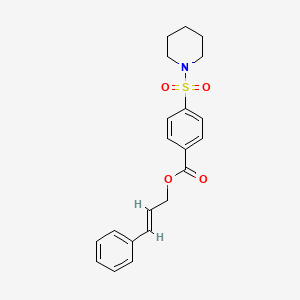
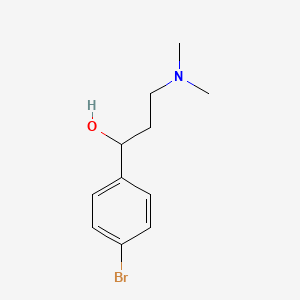
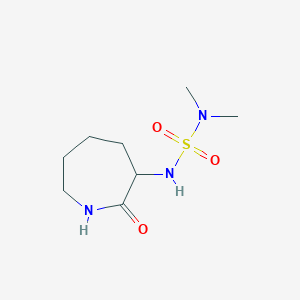
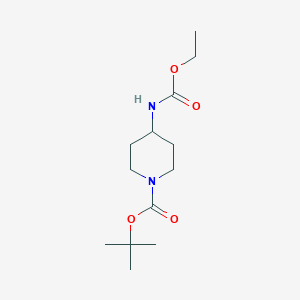
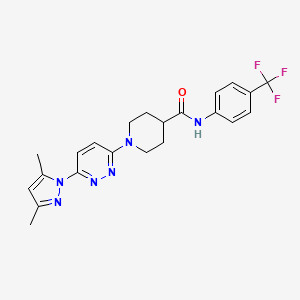
![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)